![molecular formula C18H16N2O2 B5676230 N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide
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Description
N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide, commonly known as HQP-1351, is a novel antitumor agent that has been extensively studied in recent years. It belongs to the class of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which have shown great promise in the treatment of cancer.
Scientific Research Applications
- Quinoline derivatives have garnered attention in anticancer drug development. They exhibit significant effects through various mechanisms, including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
- Researchers explore novel synthetic routes to access quinoline derivatives. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and ionic liquid-mediated reactions, are of interest .
Anticancer Research
Synthetic Organic Chemistry
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)20(16-8-3-2-4-9-16)12-15-11-14-7-5-6-10-17(14)19-18(15)22/h2-11H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODQLRQGGTZFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylacetamide |
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